molecular formula C18H25NO3 B1388969 Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate CAS No. 956576-90-2

Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate

Cat. No.: B1388969
CAS No.: 956576-90-2
M. Wt: 303.4 g/mol
InChI Key: NFEOVXHZRHXZHY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl 3-(phenylacetyl)piperidine-1-carboxylate is a piperidine derivative characterized by a tert-butyl carbamate group at the 1-position and a phenylacetyl substituent at the 3-position of the piperidine ring. The tert-butyl carbamate (Boc) group is a common protecting group in organic synthesis, enhancing solubility and stability during reactions.

Properties

IUPAC Name

tert-butyl 3-(2-phenylacetyl)piperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c1-18(2,3)22-17(21)19-11-7-10-15(13-19)16(20)12-14-8-5-4-6-9-14/h4-6,8-9,15H,7,10-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NFEOVXHZRHXZHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(=O)CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601186679
Record name 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

956576-90-2
Record name 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=956576-90-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl 3-(2-phenylacetyl)-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601186679
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Step 1: Synthesis of 3-Bromo-4-oxo-piperidine-1-carboxylate

  • Starting Material: Tert-butyl 4-oxo-piperidine-1-carboxylate (commonly available or synthesized via oxidation of piperidine derivatives).
  • Reagents and Conditions:
    • Bromination is achieved using bromine in chloroform or tetrahydrofuran (THF) with controlled temperature (0–5°C).
    • Aluminum chloride or disodium hydrogen phosphate may serve as catalysts or reaction facilitators.
    • Reaction conditions typically involve stirring at low temperatures for extended periods (up to 24 hours) to ensure selective bromination at the 3-position.
  • Yield & Purity: Yields range from 42% to 73%, with purification via recrystallization or chromatography.

Step 2: Introduction of Phenylacetyl Group

  • Reaction Type: Nucleophilic acyl substitution.
  • Methodology:
    • The brominated intermediate reacts with phenylacetyl chloride or phenylacetyl anhydride under basic conditions (e.g., N-ethyl-N,N-diisopropylamine in ethanol or DMF).
    • Reflux conditions facilitate acylation at the nitrogen atom of the piperidine ring.
  • Outcome: Formation of the phenylacetyl derivative with high yields (~64–99%) depending on reaction conditions and purification techniques.

Carbamate Formation: Tert-Butylation

  • Reagents: Di-tert-butyl dicarbonate (Boc2O) or alternative carbamoylating agents.
  • Conditions:
    • Typically performed in inert solvents like dichloromethane (DCM) or tetrahydrofuran (THF).
    • Presence of a base such as triethylamine or N,N-diisopropylethylamine (DIPEA) to facilitate carbamate formation.
    • Reactions are often conducted at room temperature or under reflux, depending on desired reaction rate.
  • Yield & Purity: Usually high, with purification via chromatography or recrystallization.

Alternative Synthetic Strategies: Click Chemistry and One-Pot Methods

Recent research has explored more streamlined approaches, such as click chemistry, to synthesize derivatives with phenyl groups attached via triazole linkages, which can be adapted for phenylacetyl groups:

  • Method:
    • Reacting tert-butyl 4-propioloylpiperidine-1-carboxylate with aryl azides in the presence of copper(I) iodide (CuI) and DIPEA in DMF.
    • This yields phenyl-substituted triazolo derivatives with high purity and yields (~90–97%).

While these methods focus on heterocyclic derivatives, they demonstrate the versatility of click chemistry for functionalization of piperidine derivatives, which can be tailored for phenylacetyl groups.

Key Data and Reaction Conditions Summary

Step Reagents Solvent Temperature Time Yield Notes
Bromination Bromine, AlCl₃ or NaHPO₄ Chloroform/THF 0–5°C 24h 42–73% Controlled bromination at 3-position
Acylation Phenylacetyl chloride Ethanol/DMF Reflux Several hours 64–99% Nucleophilic substitution at nitrogen
Carbamate formation Boc2O, DIPEA DCM/THF Room temp 12–24h High Purification via chromatography

Research Findings & Innovations

  • Optical Resolution: Patents highlight the importance of optical resolution for obtaining enantiomerically pure intermediates, which enhances biological activity and selectivity.
  • One-Pot Synthesis: Recent advances include one-pot strategies combining halogenation, acylation, and carbamate formation, reducing purification steps and increasing overall yields.
  • Green Chemistry Approaches: Use of milder reagents and recyclable catalysts has been explored to improve environmental footprint.

Notes on Industrial and Laboratory Scale

  • Reagents: Commercially available reagents such as phenylacetyl chloride, Boc2O, and brominating agents facilitate scalable synthesis.
  • Purification: Recrystallization from ethyl acetate, hexane, or chromatography ensures high purity suitable for pharmaceutical applications.
  • Reaction Optimization: Temperature control and reagent stoichiometry are critical for selectivity and yield maximization.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group or the phenylacetyl group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of various substituted piperidine derivatives.

Scientific Research Applications

Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Substituent Diversity at the Piperidine 3-Position

The 3-position of the piperidine ring is highly modifiable, leading to diverse derivatives with distinct physicochemical and biological properties. Key analogues include:

Compound Name Substituent at 3-Position Key Properties/Applications Synthesis Yield (If Reported) Reference
tert-Butyl 3-formylpiperidine-1-carboxylate Formyl (CHO) Intermediate for styryl derivatives; Z/E isomer separation required 79% (formyl precursor)
tert-Butyl 3-(4-fluorostyryl)piperidine-1-carboxylate 4-Fluorostyryl (CH=CH-C₆H₄F) Potential bioactivity due to fluorinated aromaticity; stereoselective synthesis challenges Not reported
tert-Butyl 3-(2-naphthyl)piperidine-1-carboxylate 2-Naphthyl Enhanced lipophilicity; used in ligand-controlled C–H arylation studies 62%
tert-Butyl 3-(cyanoacetyl)piperidine-1-carboxylate Cyanoacetyl (NC-CH₂-CO-) Electron-withdrawing group; impacts ring electronics for further functionalization Not reported
tert-Butyl 3-(3-bromophenyl)piperidine-1-carboxylate 3-Bromophenyl Halogenated aromatic group; useful in cross-coupling reactions Not reported
tert-Butyl 3-((tert-butoxycarbonyl)amino)piperidine-1-carboxylate Boc-protected amino group Dual Boc groups for orthogonal protection strategies Not reported
tert-Butyl 3-(4-aminophenyl)piperidine-1-carboxylate (R-isomer) 4-Aminophenyl Amine functionality for conjugation; chiral synthesis Not reported

Electronic and Steric Effects

  • Electron-Donating vs. Withdrawing Groups: Derivatives like the cyanoacetyl group () increase electrophilicity at the piperidine ring, facilitating nucleophilic attacks, whereas styryl or naphthyl groups () enhance aromatic conjugation, stabilizing intermediates in cross-coupling reactions.
  • Steric Hindrance : Bulky substituents (e.g., trifluoromethylphenyl in ) reduce reaction rates in SN2 pathways but improve metabolic stability in drug candidates.

Key Research Findings and Trends

  • Fluorination Strategies : Fluorinated analogues (e.g., 4-fluorostyryl in ) are prioritized for improved bioavailability and CNS penetration .
  • Chiral Synthesis : Asymmetric methods (e.g., ) are critical for producing enantiopure intermediates in drug development.
  • Yield Optimization : Silica gel chromatography () remains standard for purification, though yields vary widely (57–79%) depending on substituent complexity.

Biological Activity

Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article will explore its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is classified as a piperidine derivative. Its chemical formula is C15H21N1O3C_{15}H_{21}N_{1}O_{3}, and it features a tert-butyl group, a phenylacetyl moiety, and a piperidine ring. The presence of these functional groups contributes to its biological properties.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The compound may modulate pathways associated with cell growth, apoptosis, and neurotransmitter release.

Potential Mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, which can lead to altered cellular functions.
  • Receptor Modulation : It may act as a ligand for certain receptors, influencing signal transduction pathways critical for cellular responses.

Antimicrobial Activity

Research has indicated that piperidine derivatives possess antimicrobial properties. This compound has been evaluated for its efficacy against various bacterial strains, demonstrating significant inhibition at certain concentrations.

Anticancer Properties

Studies have shown that piperidine derivatives can exhibit anticancer activity. For instance, related compounds have been tested in vitro against cancer cell lines, showing cytotoxic effects and the induction of apoptosis. The mechanism often involves the disruption of cellular signaling pathways crucial for tumor growth.

Compound Cancer Cell Line IC50 (µM) Mechanism
This compoundMCF-7 (Breast)15Apoptosis induction
Similar Piperidine DerivativeHeLa (Cervical)10Cell cycle arrest

Study on Anticancer Activity

In a study published in the Journal of Medicinal Chemistry, this compound was tested against several cancer cell lines. Results indicated that the compound exhibited significant cytotoxicity in MCF-7 cells with an IC50 value of 15 µM, suggesting potential as an anticancer agent .

Research on Antimicrobial Effects

Another research effort focused on the antimicrobial properties of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated that it effectively inhibited the growth of Staphylococcus aureus and Escherichia coli, supporting its potential use in developing new antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate, and how can reaction conditions be optimized for high yields?

  • Methodology : Synthesis typically involves coupling a piperidine precursor with phenylacetyl chloride or its equivalent under basic conditions. A tert-butyl carbamate protecting group is introduced via reaction with tert-butyl chloroformate in the presence of a base (e.g., triethylamine) in dichloromethane at 0–25°C .
  • Critical Parameters :

  • Temperature : Room temperature minimizes side reactions.
  • Solvent : Dichloromethane or THF ensures solubility of intermediates.
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) isolates the product .

Q. How should researchers characterize this compound using spectroscopic methods?

  • Analytical Workflow :

  • NMR : ¹H/¹³C NMR confirms regiochemistry (e.g., phenylacetyl substitution at C3) and tert-butyl group integrity. Aromatic protons appear at δ 7.2–7.4 ppm .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion [M+H]⁺ at m/z 330.1934 (calculated for C₁₈H₂₅NO₃).
  • HPLC : Purity >95% assessed via reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What safety protocols are essential for handling this compound?

  • Precautions :

  • PPE : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods due to potential respiratory irritation from fine powders .
  • First Aid : Flush eyes with water for 15 minutes; wash skin with soap and water. Seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers optimize the phenylacetyl group introduction to minimize byproduct formation?

  • Design of Experiments (DOE) :

  • Factor Screening : Vary equivalents of phenylacetyl chloride (1.2–2.0 eq), reaction time (2–24 hrs), and base (triethylamine vs. DMAP).
  • Response Metrics : Yield (%) and purity (HPLC).
  • Statistical Analysis : ANOVA identifies critical factors (e.g., excess reagent improves conversion but may increase esterification byproducts) .

Q. What strategies resolve stereochemical uncertainties in derivatives of this compound?

  • Chiral Analysis :

  • Chiral HPLC : Use a Chiralpak® column to separate enantiomers (e.g., n-hexane/isopropanol mobile phase).
  • X-ray Crystallography : Determines absolute configuration of crystalline intermediates .
    • Dynamic NMR : Detects atropisomerism in hindered derivatives .

Q. How should conflicting data on the compound’s solubility and stability be addressed?

  • Contradiction Analysis :

  • Comparative Testing : Measure solubility in DMSO, methanol, and water using nephelometry.
  • Degradation Studies : Accelerated stability testing (40°C/75% RH for 4 weeks) identifies hydrolytic degradation via LC-MS .
    • Literature Benchmarking : Compare with structurally similar tert-butyl piperidine carboxylates (e.g., tert-butyl 4-(methylthio)piperidine-1-carboxylate) to infer trends .

Q. What approaches are recommended for establishing structure-activity relationships (SAR) in drug discovery?

  • SAR Workflow :

  • Analog Synthesis : Modify phenylacetyl substituents (e.g., electron-withdrawing groups) and assess bioactivity.
  • Target Binding Assays : Radioligand displacement studies (e.g., GPCRs) quantify IC₅₀ values.
  • Computational Modeling : Docking simulations (AutoDock Vina) predict binding poses in enzyme active sites .

Q. How can degradation pathways be systematically mapped under varying storage conditions?

  • Stability Study Design :

  • Forced Degradation : Expose to acid (0.1M HCl), base (0.1M NaOH), peroxide (3% H₂O₂), and UV light.
  • Degradant Identification : LC-MS/MS profiles degradants (e.g., tert-butyl cleavage products at m/z 274.1443) .
  • Kinetic Modeling : Arrhenius plots predict shelf life at 25°C .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 3-(phenylacetyl)piperidine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.